molecular formula C9H14N2OS B2455074 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine CAS No. 17386-19-5

4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine

Cat. No.: B2455074
CAS No.: 17386-19-5
M. Wt: 198.28
InChI Key: CDOSGNCKLTWOGE-UHFFFAOYSA-N
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Description

4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine is a heterocyclic organic compound that features a thiazole ring and a morpholine ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives may interact with a variety of molecular targets.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For example, some thiazole derivatives have been found to inhibit certain enzymes, leading to their analgesic and anti-inflammatory activities . Others may interact with DNA and proteins, leading to their antitumor and cytotoxic effects .

Biochemical Pathways

For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The action of 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine may be influenced by various environmental factors. For instance, the compound’s solubility in different solvents may affect its distribution and bioavailability . Additionally, the compound’s stability may be influenced by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . They have shown diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Cellular Effects

Thiazole derivatives have been reported to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine at different dosages in animal models have not been reported. Thiazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives have been found to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .

Subcellular Localization

Thiazole derivatives have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with morpholine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The reaction can be represented as follows:

2-Methyl-1,3-thiazole-4-carbaldehyde+MorpholineThis compound\text{2-Methyl-1,3-thiazole-4-carbaldehyde} + \text{Morpholine} \rightarrow \text{this compound} 2-Methyl-1,3-thiazole-4-carbaldehyde+Morpholine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced thiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-thiazole-4-carbaldehyde: A precursor in the synthesis of 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine.

    Morpholine: A component of the final compound.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

This compound is unique due to the presence of both thiazole and morpholine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[(2-methyl-1,3-thiazol-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-8-10-9(7-13-8)6-11-2-4-12-5-3-11/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOSGNCKLTWOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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